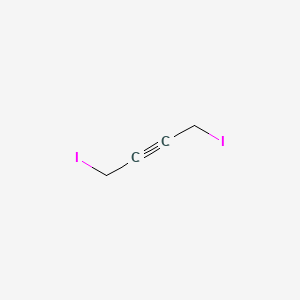![molecular formula C10H18O B14307831 2,4-Dimethylbicyclo[2.2.2]octan-2-ol CAS No. 112358-67-5](/img/structure/B14307831.png)
2,4-Dimethylbicyclo[2.2.2]octan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylbicyclo[2.2.2]octan-2-ol is a bicyclic compound featuring a unique structure with two methyl groups and a hydroxyl group attached to a bicyclo[2.2.2]octane framework. This compound is of interest due to its rigid and strain-free system, which makes it a valuable target in synthetic organic chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylbicyclo[2.2.2]octan-2-ol typically involves the Diels-Alder reaction followed by ring-closing metathesis. The process begins with the preparation of a Diels-Alder adduct from cyclooctatetraene and maleic anhydride. This adduct is then treated with aniline in the presence of triethylamine in toluene at elevated temperatures to yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of transition metal catalysts can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylbicyclo[2.2.2]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups and hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dimethylbicyclo[2.2.2]octan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethylbicyclo[2.2.2]octan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the rigid bicyclic framework can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A parent compound with a similar bicyclic structure but lacking the methyl and hydroxyl groups.
2,6-Dimethylbicyclo[3.2.1]octane: Another bicyclic compound with a different ring system and methyl group positions.
Uniqueness
2,4-Dimethylbicyclo[2.2.2]octan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
112358-67-5 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,4-dimethylbicyclo[2.2.2]octan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9-5-3-8(4-6-9)10(2,11)7-9/h8,11H,3-7H2,1-2H3 |
InChI Key |
DTKNGRMAKNQLTL-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)C(C2)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


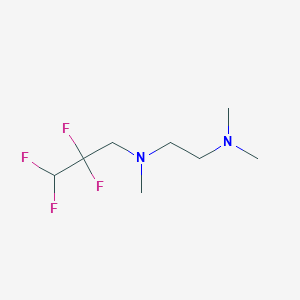
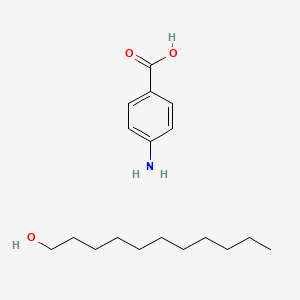
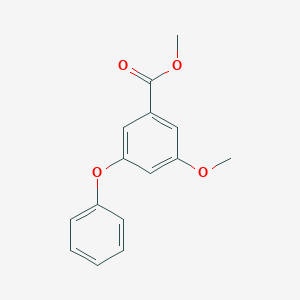
![5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole](/img/structure/B14307755.png)
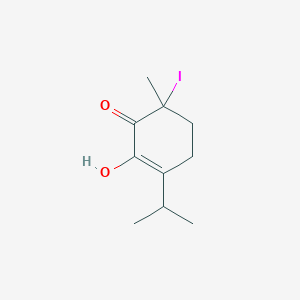
![3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14307757.png)

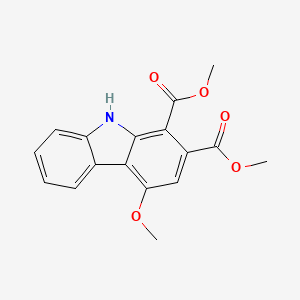
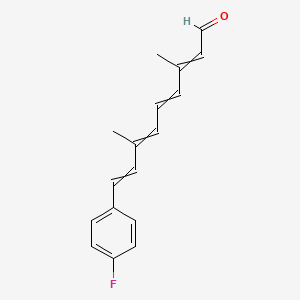
![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
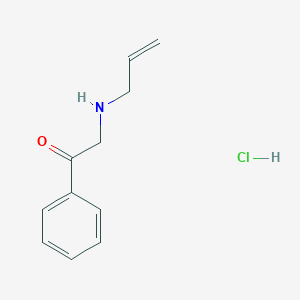
![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
